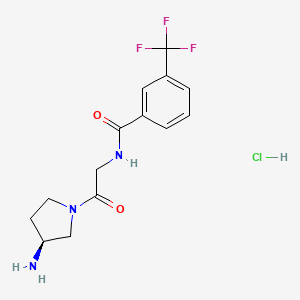
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate, also known as sulfoxaflor, is an insecticide that belongs to the sulfoximine class. It was first introduced in 2013 and has been used in agriculture to control a wide range of pests, including aphids, thrips, and whiteflies. Sulfoxaflor has gained popularity due to its high efficacy and low toxicity to non-target organisms.
科学的研究の応用
Organic Synthesis and Chemical Reactions:
- Sulfones, similar to the compound , are used in the Julia-Kocienski olefination reaction with carbonyl compounds, facilitating the synthesis of methoxylated stilbenes and other derivatives with potential applications in medicinal chemistry (Alonso et al., 2005).
- Phenyl sulfonate derivatives are integral in the synthesis of various organic compounds, including those with potential pharmaceutical applications. For example, the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved the creation of various compounds with different functional groups (Bradiaková et al., 2008).
Material Science and Catalysis:
- Phenyl sulfonate metal coordination polymers have been developed as catalysts for the Biginelli reaction, an important reaction in organic chemistry. These catalysts are useful for synthesizing a variety of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, demonstrating eco-friendly synthesis methods (Wang et al., 2015).
Spectroscopy and Molecular Structure Analysis:
- Compounds similar to 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate have been studied using spectroscopic techniques and quantum chemical methods. This research provides insights into vibrational features, electronic transitions, and non-linear optical (NLO) properties of these compounds (Kumar et al., 2021).
Pharmaceutical Applications:
- Phenyl sulfonate derivatives have been explored for their potential as antioxidant additives in lubricating oils. This includes the synthesis and evaluation of compounds like 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate for their antioxidative properties (Habib et al., 2014).
Synthesis of Novel Compounds:
- There is ongoing research in the synthesis of novel compounds using phenyl sulfonate derivatives. These synthetic routes lead to the creation of new chemical entities with potential applications in various industrial and research fields. For instance, the synthesis of novel substituted 1,5-Benzothiazepines containing 1,4-Benzodioxane sulfonyl moiety has been reported (Chhakra et al., 2019).
Optical Properties and Crystal Growth:
- Research on the growth of single crystals of chalcone derivatives, which are structurally similar to the compound , has been conducted. These studies focus on understanding their nonlinear optical properties, which are essential for various applications in photonics and optoelectronics (Parol et al., 2020).
作用機序
Target of Action
Based on its structural similarity to other organoboron compounds, it may interact with various enzymes and receptors within the cell .
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the compound forms a sigma-bond with its target, while in transmetalation, a group is transferred from boron to palladium .
Biochemical Pathways
The compound may participate in various biochemical pathways, particularly those involving carbon–carbon bond formation . The Suzuki–Miyaura coupling reaction, for instance, is a key step in many synthetic pathways, allowing for the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
Like other organoboron compounds, it is likely to be relatively stable and readily prepared . Its bioavailability would depend on various factors, including its solubility, stability, and the presence of transport proteins.
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it participates in. In the context of Suzuki–Miyaura coupling, the compound would facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound is likely to remain stable and effective under a wide range of conditions.
特性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFZMBPXGMIPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

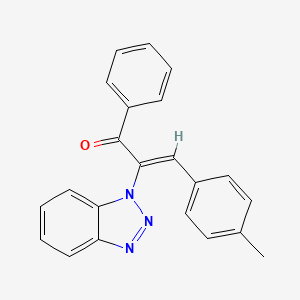
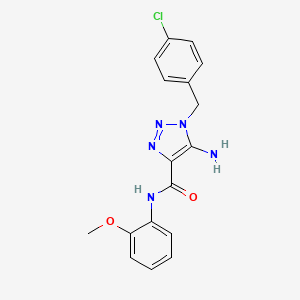
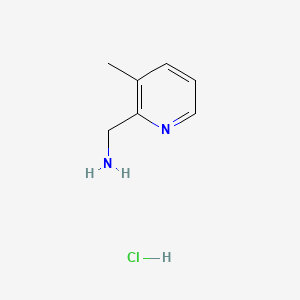
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
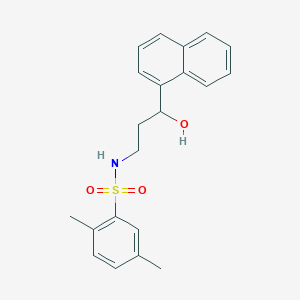
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
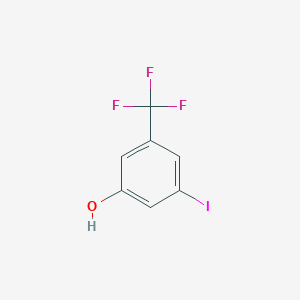
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
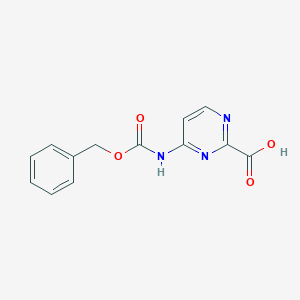
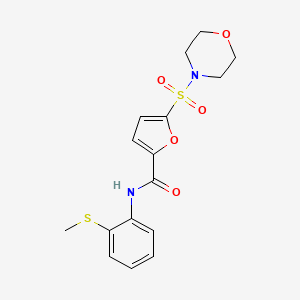
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
